(R)-1-(4-Chloropyridin-2-YL)ethanamine hcl

Description

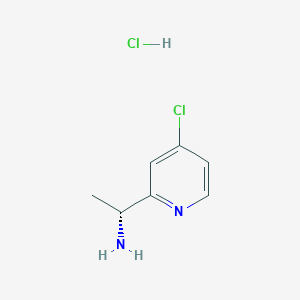

(R)-1-(4-Chloropyridin-2-yl)ethanamine hydrochloride is a chiral amine derivative featuring a 4-chloropyridine ring substituted at the 2-position with an ethanamine group. Its molecular formula is C₇H₈Cl₂N₂·HCl (molecular weight: 229.53), and it is registered under CAS number 1391518-44-7 .

Properties

CAS No. |

1956435-16-7 |

|---|---|

Molecular Formula |

C7H10Cl2N2 |

Molecular Weight |

193.07 g/mol |

IUPAC Name |

(1R)-1-(4-chloropyridin-2-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C7H9ClN2.ClH/c1-5(9)7-4-6(8)2-3-10-7;/h2-5H,9H2,1H3;1H/t5-;/m1./s1 |

InChI Key |

HHUAULBXQLLZHV-NUBCRITNSA-N |

Isomeric SMILES |

C[C@H](C1=NC=CC(=C1)Cl)N.Cl |

Canonical SMILES |

CC(C1=NC=CC(=C1)Cl)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Chloropyridin-2-yl)ethanamine hydrochloride typically involves the reaction of 4-chloropyridine with an appropriate amine under controlled conditions. One common method involves the use of a reducing agent to facilitate the formation of the ethanamine group. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through crystallization or other separation techniques.

Industrial Production Methods

In industrial settings, the production of ®-1-(4-Chloropyridin-2-yl)ethanamine hydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Chloropyridin-2-yl)ethanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

®-1-(4-Chloropyridin-2-yl)ethanamine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of ®-1-(4-Chloropyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Effects

The position of the chlorine atom on the pyridine ring and the presence of additional halogens significantly influence physicochemical and biological properties:

- (S)-1-(2-Chloropyridin-4-yl)ethanamine HCl (CAS 1391518-45-8): This enantiomer differs only in the stereochemistry (S-configuration) and chlorine position (4-pyridinyl vs. 2-pyridinyl in the target compound).

(4-Chloropyridin-2-yl)methanamine (CAS 180748-30-5 ):

This analog replaces the ethanamine group with a methanamine, reducing steric bulk. The molecular weight (142.59 ) is lower than the target compound, likely impacting solubility and metabolic stability .- The molecular weight (157.16) is lower due to the absence of chlorine .

Table 1: Structural and Physical Property Comparison

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Structural Features |

|---|---|---|---|---|

| (R)-1-(4-Chloropyridin-2-yl)ethanamine HCl | C₇H₈Cl₂N₂·HCl | 229.53 | 1391518-44-7 | 4-Cl-pyridin-2-yl, R-configuration |

| (S)-1-(2-Chloropyridin-4-yl)ethanamine HCl | C₇H₈Cl₂N₂·HCl | 229.53 | 1391518-45-8 | 2-Cl-pyridin-4-yl, S-configuration |

| (4-Chloropyridin-2-yl)methanamine | C₆H₇ClN₂ | 142.59 | 180748-30-5 | Methanamine, no stereocenter |

| (R)-1-(2,6-Difluorophenyl)ethanamine | C₈H₉F₂N | 157.16 | 1217453-91-2 | Difluorophenyl, R-configuration |

Stereochemical Considerations

The R-configuration in this compound may confer distinct receptor-binding properties compared to its S-enantiomer. For example, in adenosine receptor ligands, stereochemistry often dictates selectivity between receptor subtypes (e.g., A₁ vs. A₂A) . Evidence from related compounds, such as (R)-1-(2,6-difluorophenyl)ethanamine, highlights that enantiomeric purity is crucial for optimizing therapeutic efficacy and minimizing off-target effects .

Salt Forms and Solubility

The hydrochloride salt form of the target compound enhances aqueous solubility, a common strategy for improving bioavailability in drug development. In contrast, neutral analogs like (4-Chloropyridin-2-yl)methanamine may require formulation adjustments for clinical use .

Pharmacological Potential

- Adenosine Receptor Ligands: Pyridine derivatives like 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine exhibit affinity for adenosine receptors, suggesting the target compound could share similar interactions .

- Acetylcholinesterase Inhibition : Structurally related compounds (e.g., rivastigmine) inhibit acetylcholinesterase, though direct evidence for the target compound is lacking .

Analytical Characterization

- Spectroscopic Data : IR and ¹H NMR spectra for chloropyridinyl analogs (e.g., δH 7.5–8.5 ppm for aromatic protons) provide benchmarks for verifying the target compound’s structure .

- Chromatographic Methods : High-performance liquid chromatography (HPLC) is critical for assessing enantiomeric purity, as seen in impurity standards for related ethanamines .

Biological Activity

(R)-1-(4-Chloropyridin-2-YL)ethanamine hydrochloride is a chiral compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. The compound features a unique structure characterized by a pyridine ring substituted with a chlorine atom and an amine group, enhancing its solubility and biological applicability. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological interactions, and relevant case studies.

- Molecular Formula : C7H9ClN·HCl

- Molecular Weight : 177.07 g/mol

- Structure : Contains a pyridine ring and an amine group which are crucial for its biological activity.

Synthesis Methods

The synthesis of (R)-1-(4-Chloropyridin-2-YL)ethanamine hydrochloride can be achieved through several methods. Common approaches include:

- Direct Amine Reaction : Reaction of 4-chloropyridine with appropriate amines.

- Chiral Resolution : Utilizing chiral catalysts to obtain the desired enantiomer.

Each method has its advantages regarding yield, purity, and cost-effectiveness.

Antimicrobial Activity

Research indicates that (R)-1-(4-Chloropyridin-2-YL)ethanamine hydrochloride exhibits significant antimicrobial properties. Compounds with similar structures have been shown to inhibit the growth of various bacterial strains, suggesting potential applications in antibiotic development.

Table 1: Antimicrobial Activity Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Effects

In addition to its antimicrobial properties, (R)-1-(4-Chloropyridin-2-YL)ethanamine hydrochloride has shown promise in anti-inflammatory studies. Its interaction with specific receptors may modulate inflammatory pathways, making it a candidate for further therapeutic exploration.

Case Studies

A study published in the Journal of Medicinal Chemistry explored the compound's effects on inflammation models in vitro. The findings indicated that treatment with (R)-1-(4-Chloropyridin-2-YL)ethanamine hydrochloride significantly reduced pro-inflammatory cytokine levels, suggesting its potential utility in treating inflammatory diseases.

The compound's mechanism of action is believed to involve interactions with various biological targets:

- Receptor Binding : It may bind to specific receptors or enzymes that are pivotal in mediating biological responses related to infection and inflammation.

- Signal Pathway Modulation : By influencing signaling pathways, it can alter cellular responses to inflammatory stimuli.

Q & A

Q. What are the standard synthetic routes for (R)-1-(4-Chloropyridin-2-YL)ethanamine HCl, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or reductive amination starting from 4-chloropyridine derivatives. For example, a reflux setup in polar aprotic solvents (e.g., acetonitrile) with controlled temperature (70–90°C) and pH (6–8) enhances reaction efficiency . Optimization includes:

Q. How is enantiomeric purity validated, and what analytical methods are employed?

Enantiomeric purity is confirmed via:

- Chiral HPLC : Using columns like Chiralpak AD-H with hexane/isopropanol mobile phases.

- NMR spectroscopy : Analysis of diastereomeric derivatives (e.g., Mosher’s esters) to assess configuration .

- Optical rotation : Measurement at 589 nm (sodium D-line) to verify specific rotation values .

Advanced Research Questions

Q. How do variations in reaction pH and temperature affect yield and purity?

A systematic study comparing conditions reveals:

| Condition | pH 6.0 | pH 7.5 | pH 8.0 |

|---|---|---|---|

| Yield (%) | 65 | 82 | 78 |

| Purity (HPLC, %) | 95 | 98 | 97 |

Lower pH (6.0) may protonate the amine, reducing nucleophilicity, while higher pH (8.0) risks hydrolysis of the chloropyridine moiety. Optimal yields (82%) and purity (98%) occur at pH 7.5 and 80°C .

Q. What strategies resolve discrepancies in reported biological activities of enantiomers?

- Receptor docking studies : Computational modeling (DFT or molecular dynamics) to compare binding affinities of (R)- and (S)-enantiomers .

- In vitro assays : Competitive binding experiments with radiolabeled ligands (e.g., 5-HT2A receptors) to quantify IC50 values .

- Meta-analysis : Cross-referencing data from structural analogs (e.g., (R)-1-(4-(Methylthio)phenyl)ethanamine HCl) to identify trends in enantiomer activity .

Q. How are stability and degradation profiles assessed under varying storage conditions?

- Forced degradation studies : Exposure to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via LC-MS .

- Kinetic modeling : Arrhenius plots to predict shelf-life at 25°C, assuming first-order degradation kinetics.

- Key findings : Hydrolysis of the chloropyridine ring under alkaline conditions is the primary degradation pathway .

Methodological Considerations

Q. What computational tools predict the compound’s interactions with biological targets?

- Density Functional Theory (DFT) : Used to calculate electrostatic potentials and HOMO-LUMO gaps, informing reactivity .

- Molecular docking (AutoDock Vina) : Simulates binding to neurotransmitter receptors (e.g., serotonin receptors) with scoring functions to rank poses .

- ADMET prediction : SwissADME or pkCSM models assess bioavailability and toxicity .

Q. How are synthetic byproducts characterized, and what mitigates their formation?

- Byproduct identification : GC-MS or HRMS detects impurities like dechlorinated analogs or dimerization products .

- Mitigation :

- Lower reaction temperatures to suppress side reactions.

- Use of scavengers (e.g., polymer-bound isocyanates) to trap reactive intermediates .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar solvents?

- Standardized protocols : USP dissolution apparatus with controlled agitation (50 rpm) and temperature (37°C).

- Contradictory data sources : Solubility in water ranges from 12 mg/mL to 18 mg/mL; discrepancies may arise from polymorphic forms or residual solvents .

- Resolution : Powder X-ray diffraction (PXRD) to confirm crystalline form and thermogravimetric analysis (TGA) to detect solvates .

Advanced Structural Characterization

Q. What crystallographic techniques determine absolute configuration?

- Single-crystal X-ray diffraction : Heavy-atom derivatives (e.g., bromine substitution) for phasing. SHELXL refinement confirms the (R)-configuration .

- Comparative data : Crystallographic parameters (e.g., Flack parameter < 0.1) validate enantiopurity .

Biological Activity Profiling

Q. How are dose-response relationships established in receptor assays?

- Stepwise protocol :

- Cell line selection : HEK293 cells expressing human 5-HT2A receptors.

- cAMP or calcium flux assays : Measure second-messenger activity at 0.1–100 µM concentrations.

- Data fitting : Four-parameter logistic curve (GraphPad Prism) to calculate EC50/IC50 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.